molecular formula C6H5Cl2N3O B15360632 2,4-Dichloro-6-methylpyrimidine-5-carboxamide

2,4-Dichloro-6-methylpyrimidine-5-carboxamide

Cat. No.: B15360632
M. Wt: 206.03 g/mol
InChI Key: LKOAFUJTAVGISL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine-5-carboxamide is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a carboxamide group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carboxamide typically involves multiple steps starting from simpler pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate carboxylic acid derivative under conditions that facilitate the formation of the carboxamide group. This reaction often requires the use of coupling agents such as carbodiimides or activating reagents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl lithium compounds or Grignard reagents.

Major Products Formed:

  • Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction can produce amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

2,4-Dichloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-methylpyrimidine-5-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2,4-Dichloro-6-methylpyrimidine-5-carboxamide is similar to other pyrimidine derivatives, such as 2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidin-5-ol These compounds share the same core structure but differ in their functional groups, leading to different chemical properties and applications

List of Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine

  • 2,4-Dichloro-6-methylpyrimidin-5-ol

  • 2,4-Dichloro-6-methylpyrimidin-5-thiol

  • 2,4-Dichloro-6-methylpyrimidin-5-carboxylic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

2,4-dichloro-6-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c1-2-3(5(9)12)4(7)11-6(8)10-2/h1H3,(H2,9,12)

InChI Key

LKOAFUJTAVGISL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)N

Origin of Product

United States

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